![molecular formula C5H5FN2O B566854 3-Amino-5-fluoropyridin-2-ol CAS No. 1261923-85-6](/img/structure/B566854.png)
3-Amino-5-fluoropyridin-2-ol
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Overview
Description
3-Amino-5-fluoropyridin-2-ol is a chemical compound with the molecular formula C5H5FN2O . It has a molecular weight of 128.11 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Amino-5-fluoropyridin-2-ol, can be achieved through various methods . One method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C .Molecular Structure Analysis
The InChI code for 3-Amino-5-fluoropyridin-2-ol is 1S/C5H5FN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) . This indicates that the compound contains five carbon atoms, five hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
3-Amino-5-fluoropyridin-2-ol is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Medicinal Chemistry and Drug Development
Mechanism of Action: 3-Amino-5-fluoropyridin-2-ol is a heterocyclic compound with a fluorine atom and an amino group. Its unique structure makes it a valuable building block for designing novel pharmaceuticals.
Applications:- Antiviral Agents : Researchers have explored derivatives of this compound as potential antiviral agents. By modifying its structure, scientists aim to inhibit viral enzymes or block viral entry into host cells .
- Measles Virus Inhibitors : 3-Amino-5-fluoropyridin-2-ol has been investigated for its role in inhibiting measles virus entry . This application is crucial for developing therapies against measles infections.
Agrochemicals and Crop Protection
Herbicides and Insecticides: Fluorinated pyridines, including 3-Amino-5-fluoropyridin-2-ol, have been used as starting materials for synthesizing herbicides and insecticides . These compounds play a vital role in protecting crops and ensuring agricultural productivity.
Material Science and Surface Modification
Surface-Active Compounds: Fluorinated pyridines can modify surfaces, imparting hydrophobic or oleophobic properties. Researchers have investigated their use in coatings, self-assembled monolayers, and functionalized materials.
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Future Directions
Fluoropyridines, such as 3-Amino-5-fluoropyridin-2-ol, present a special interest as potential imaging agents for various biological applications . The introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Mechanism of Action
Mode of Action
Fluorinated pyridines, in general, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents . More research is needed to elucidate the specific biochemical pathways influenced by this compound.
properties
IUPAC Name |
3-amino-5-fluoro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMZQYAQKSDACX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682473 |
Source
|
Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-85-6 |
Source
|
Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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